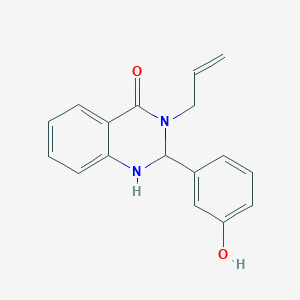
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide, also known as ACTC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide is not fully understood. However, it has been proposed that 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide exerts its pharmacological effects by modulating specific cellular signaling pathways involved in inflammation and cancer. For instance, 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has been reported to exhibit several biochemical and physiological effects. For instance, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide in lab experiments is its potent pharmacological activity against various diseases. Moreover, 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide is relatively easy to synthesize and purify, making it an attractive compound for medicinal chemistry research. However, one of the limitations of using 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
Orientations Futures
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has a promising future in the field of medicinal chemistry. Several studies have reported its potential therapeutic applications in various diseases. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials. Moreover, the development of novel derivatives of 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide involves the reaction of 2-chloro-4-methylphenyl isothiocyanate with 5-acetylthiophene-2-carboxylic acid in the presence of a base. The resulting product is then purified by column chromatography to obtain pure 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide.
Applications De Recherche Scientifique
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported that 5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide exhibits potent anti-inflammatory and anti-cancer activities by inhibiting the activity of specific enzymes and signaling pathways involved in these diseases.
Propriétés
IUPAC Name |
5-acetyl-N-(2-chloro-4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c1-8-3-4-11(10(15)7-8)16-14(18)13-6-5-12(19-13)9(2)17/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGJCAHTDPHPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7455585.png)
![4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7455591.png)
![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)
![6-[2-(4-Methoxyphenyl)ethylamino]-2,4-dimethyl-1,2,4-triazine-3,5-dione](/img/structure/B7455637.png)

![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)

![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)



![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)